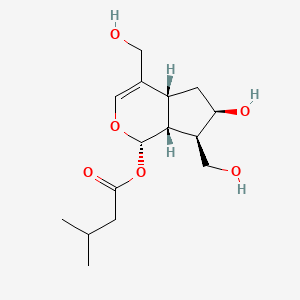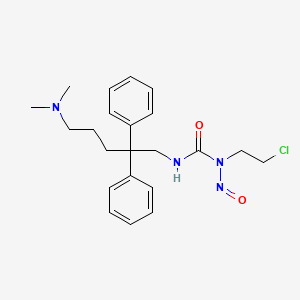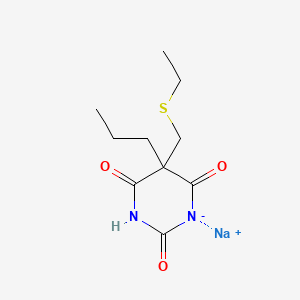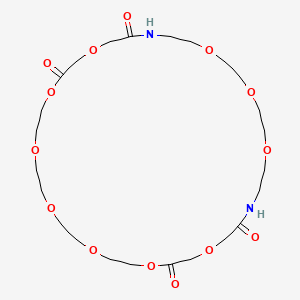
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone is a complex organic compound characterized by its multiple ether and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone typically involves multi-step organic reactions. Common synthetic routes include:
Step 1: Formation of the macrocyclic ring through cyclization reactions.
Step 2: Introduction of ether groups via Williamson ether synthesis.
Step 3: Formation of amide bonds through condensation reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various molecular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether groups.
Cyclam: A macrocyclic compound with nitrogen atoms in the ring, similar to the diazacyclohexatriacontane structure.
Cryptands: Compounds with multiple ether and amine groups, forming stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
79688-22-5 |
|---|---|
Molekularformel |
C24H42N2O14 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
1,4,7,10,13,16,19,25,28,31-decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone |
InChI |
InChI=1S/C24H42N2O14/c27-21-17-37-19-23(29)39-15-13-35-11-9-34-10-12-36-14-16-40-24(30)20-38-18-22(28)26-2-4-32-6-8-33-7-5-31-3-1-25-21/h1-20H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
VNINGAYNLDPERM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCNC(=O)COCC(=O)OCCOCCOCCOCCOC(=O)COCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


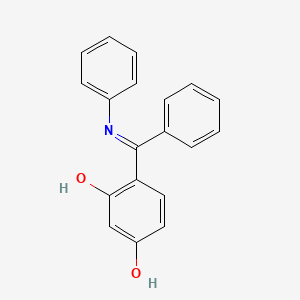


![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
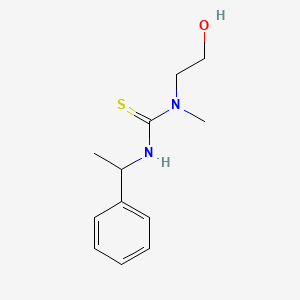
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
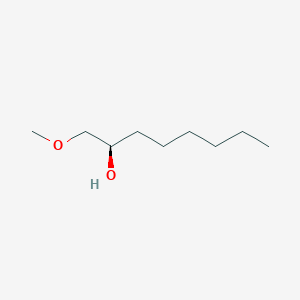

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)

